molecular formula C8H7Cl2FN2 B13933236 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

Cat. No.: B13933236
M. Wt: 221.06 g/mol
InChI Key: TZIWQEFJHGPOBB-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride (CAS 2639298-04-5) is a strategically halogenated indole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features the privileged indole scaffold, a structure known for its widespread presence in biologically active molecules and its ability to interact with diverse receptors and enzymes . The core structure is specifically functionalized with a chloro-substituent at the 5-position and a fluoro-substituent at the 6-position of the benzene ring, while the pyrrole ring bears an amine group at the 3-position, presented as a hydrochloride salt to enhance stability and solubility . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules, particularly in the investigation of new antimicrobial agents. Research on closely related halogenated indole-imidazole compounds has demonstrated significant and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting potent MIC values of ≤0.25 µg/mL . The specific electronic and steric properties conferred by the chlorine and fluorine atoms are critical for optimizing the biological activity and metabolic stability of the resulting molecular targets . The strong carbon-fluorine bond can block metabolic oxidation at a vulnerable site, potentially leading to improved pharmacokinetic profiles for drug candidates . Researchers utilize this chemical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents targeting resistant bacterial strains. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C8H7Cl2FN2

Molecular Weight

221.06 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride

InChI

InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H

InChI Key

TZIWQEFJHGPOBB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic transformations starting from appropriately substituted aniline or indole precursors. The key challenges include selective halogenation at the 5- and 6-positions and installation of the amine group at the 3-position of the indole ring, followed by conversion to the hydrochloride salt for stability and handling.

Preparation of the Halogenated Indole Core

A patented method for preparing halogenated indole intermediates relevant to this compound involves the following steps:

  • Starting Material: 3-chloro-4-fluoroaniline is used as the precursor for the indole ring system bearing chlorine and fluorine substituents at the desired positions.

  • Reaction Conditions: The aniline derivative is treated under an ice-water bath with boron trichloride in toluene, followed by sequential addition of chloromethyl cyanide and anhydrous aluminum trichloride. The reaction mixture is refluxed under nitrogen protection for 6–8 hours.

  • Isolation: After cooling, hydrochloric acid is added, and the mixture is heated to dissolve precipitates. Extraction with dichloromethane and neutralization with sodium hydroxide yields a crude intermediate, which is used directly without further purification.

  • Cyclization: The crude intermediate is refluxed in a dioxane/water system with a suitable reagent (noted as Peng Qinghuana in the patent, likely a catalyst or reagent facilitating cyclization) for 8–10 hours. After solvent removal and extraction, distillation affords 6-chloro-5-fluoroindole with purity over 97% and an overall yield of about 55% for the two steps combined.

This method is notable for its short reaction steps, environmental friendliness, and cost-effectiveness, making it suitable for scale-up and industrial applications.

Introduction of the Amino Group at the 3-Position

The 3-amine group on the indole ring can be introduced through methods such as:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine derivatives with ketones under acidic reflux conditions. For fluorinated and chlorinated indoles, modifications ensure selective substitution patterns.

  • Reduction of Indole-3-carbaldehyde Derivatives: Starting from 5-chloro-6-fluoroindole-3-carbaldehyde, reductive amination or nucleophilic substitution can introduce the amino group at the 3-position.

  • Van Leusen Reaction: A multi-component reaction involving indole-3-carbaldehydes and amines under basic conditions with tosylmethyl isocyanide (TosMIC) has been reported for related indole derivatives, allowing installation of amine functionalities with variable substituents.

Formation of the Hydrochloride Salt

The free base of 5-chloro-6-fluoro-1H-indol-3-amine is converted to its hydrochloride salt to enhance stability and solubility:

  • Procedure: The free amine is treated with hydrogen chloride gas or concentrated hydrochloric acid in anhydrous solvents such as ethanol, diethyl ether, or tetrahydrofuran (THF) under inert atmosphere.

  • Purification: The resulting hydrochloride salt is isolated by recrystallization from ethanol/ether mixtures, ensuring high purity.

  • Stoichiometry Control: Precise control of the amine-to-HCl molar ratio (1:1) and exclusion of moisture are critical for optimal yield and purity.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [^1H NMR](pplx://action/followup): Characteristic signals include the indole NH proton appearing between δ 10–12 ppm, aromatic protons in the δ 6.5–7.5 ppm range, and broad amine signals between δ 1–5 ppm. The presence of fluorine induces splitting patterns (e.g., doublets) in adjacent protons due to spin-spin coupling.

  • [^13C NMR](pplx://action/followup): Fluorine substitution causes significant chemical shift changes in carbons adjacent to the fluorine atom, notably at C-6 (δ 160–165 ppm).

Mass Spectrometry (MS)

  • Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]^+ at m/z consistent with the free amine and characteristic fragments for the hydrochloride salt.

Elemental Analysis

  • Expected elemental composition for the hydrochloride salt includes approximately: Carbon 47.3%, Hydrogen 4.3%, Nitrogen 12.5%, and Chlorine 16.3%, confirming the compound’s identity and purity.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents/Materials Yield/Purity Notes
Halogenated indole synthesis BCl3 in toluene, chloromethyl cyanide, AlCl3, reflux under N2 3-chloro-4-fluoroaniline, boron trichloride, aluminum trichloride ~55% overall (2 steps), >97% purity Environmentally friendly, industrial scale suitable
Amino group introduction Fischer indole synthesis or Van Leusen reaction Phenylhydrazine derivatives, ketones, TosMIC, amines Variable, moderate to good Multi-component reactions allow diversity
Hydrochloride salt formation Treatment with HCl gas or concentrated HCl in anhydrous solvent Free amine, HCl, ethanol/ether/THF High purity, optimized by stoichiometry Moisture exclusion critical

The preparation of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves strategic synthesis of the halogenated indole core followed by introduction of the amino group and conversion to the hydrochloride salt. The patented synthetic route starting from 3-chloro-4-fluoroaniline offers an efficient and scalable method to obtain the key intermediate with high purity. Subsequent functionalization and salt formation are well-established with standard organic synthesis techniques.

Rigorous analytical characterization via NMR, MS, and elemental analysis confirms the structural integrity and purity of the final compound. These preparation methods provide a robust foundation for researchers aiming to utilize this compound in pharmaceutical or chemical research.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .

Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride and related indole derivatives.

Table 1. Structural and Functional Comparison of Selected Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
5-Chloro-6-fluoro-1H-indol-3-amine HCl Cl (5), F (6), NH₂ (3) C₈H₆ClFN₂·HCl Dual halogenation enhances electronegativity; amine group for H-bonding.
5-Chloro-1H-indol-3-amine HCl Cl (5), NH₂ (3) C₈H₇ClN₂·HCl Lacks fluorine at position 6; reduced steric/electronic effects.
5-CHLORO-1H-INDOL-6-AMINE Cl (5), NH₂ (6) C₈H₇ClN₂ Amine at position 6 instead of 3; altered binding orientation.
5-Fluoro-3-(triazolyl-ethyl)-1H-indole F (5), triazolyl-ethyl (3) C₁₄H₁₄FN₅ Fluorine at 5; triazole moiety for π-π stacking; used in ischemia therapy.
6-Chloro-3-(imidazolyl)-1H-indole (8) Cl (6), imidazolyl (3) C₁₈H₁₂ClIN₂ Bulky imidazole group; iodine substituent for radiolabeling potential.
2-(6-Methoxy-1H-indol-3-yl)ethanamine HCl OCH₃ (6), ethylamine (3) C₁₁H₁₄N₂O·HCl Methoxy group increases hydrophobicity; ethylamine chain for flexibility.

Structural and Electronic Differences

  • In contrast, 5-CHLORO-1H-INDOL-6-AMINE (Cl at 5, NH₂ at 6) lacks fluorine, reducing steric hindrance and altering hydrogen-bonding interactions .
  • Functional Groups :

    • The imidazolyl and triazolyl substituents in compounds 8 and 5b introduce aromatic heterocycles, which enhance π-π stacking interactions but increase molecular weight and complexity .
    • The methoxy group in 2-(6-methoxy-1H-indol-3-yl)ethanamine HCl improves lipid solubility, favoring blood-brain barrier penetration, unlike the polar amine in the target compound .

Biological Activity

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is a synthetic compound classified as an indole derivative, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is C₈H₇ClF₂N₂·HCl, with a molar mass of approximately 221.06 g/mol. The unique halogen substitutions (chlorine at the 5-position and fluorine at the 6-position) are significant in determining its biological properties.

Research indicates that this compound interacts with specific molecular targets within cells, influencing various biochemical pathways. The exact mechanisms remain under investigation, but it is hypothesized that the compound may modulate kinase signaling pathways involved in cancer biology and interact with neurotransmitter systems, particularly serotonin receptors.

Anticancer Activity

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride has shown potential as an anticancer agent by inhibiting kinases involved in cell proliferation. Studies have demonstrated its antiproliferative effects against various cancer cell lines, with significant results:

CompoundCell LineGI50 (nM)
5-Chloro-6-fluoro-1H-indol-3-amineA549 (Lung)29
5-Chloro-6-fluoro-1H-indol-3-amineMCF7 (Breast)47
Erlotinib (Reference)A54933
Osimertinib (Reference)EGFR T790M8

Case Study : In a study evaluating the compound's effects on various cancer cell lines, it was found that certain derivatives exhibited GI50 values ranging from 29 nM to 47 nM, comparable to established drugs like erlotinib and osimertinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Interaction studies have highlighted its potential effects against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity:

Compound NameTargetMIC (µg/mL)
Indole-imidazole derivativeMRSA≤0.25
Indole-imidazole derivativeC. neoformans≤0.25

These results indicate that halogen substitution on the indole ring enhances antimicrobial activity, making it a candidate for further development in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride has been compared to other structurally similar compounds to elucidate SAR:

Compound NameStructural FeaturesUnique Properties
5-ChloroindoleChlorine at position 5Basic indole structure without fluorine
6-FluoroindoleFluorine at position 6Lacks chlorine substituent
5-BromoindoleBromine at position 5Different halogen substitution

The presence of both chlorine and fluorine in this compound appears to enhance its reactivity and biological activity compared to other analogs.

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